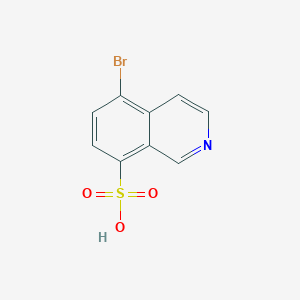

5-Bromoisoquinoline-8-sulfonic acid

Overview

Description

5-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis . It is a crystalline solid with a molecular formula of C9H6BrN .

Molecular Structure Analysis

The molecular structure of 5-Bromoisoquinoline includes a bromine atom attached to the isoquinoline ring . The molecular weight is 208.05 . The SMILES string representation is Brc1cccc2cnccc12 .Physical and Chemical Properties Analysis

5-Bromoisoquinoline is a crystalline solid . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol . The λmax values are 220, 277, 327 nm .Scientific Research Applications

Catalytic Efficiency in Suzuki–Miyaura Cross-Couplings

5-Bromoisoquinoline-8-sulfonic acid derivatives have been explored for their catalytic efficiency in various chemical reactions. For instance, a related compound, 8-hydroxyquinoline-5-sulfonic acid, has been used to catalyze Suzuki–Miyaura reactions of bromobenzenes in water, demonstrating significant potential for recyclability and sustainable chemistry practices without a decrease in activity (Conelly-Espinosa & Morales‐Morales, 2010).

Antimicrobial Applications

Synthesis of new derivatives from 8-hydroxyquinoline through multi-step processes has shown chemoselectivity and potential antimicrobial activities. Certain synthesized sulfonate derivatives have displayed potent antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Krishna, 2018).

Acid-Base Equilibria Study

Studies on the acid-base equilibria of compounds similar to this compound, such as 8-hydroxyquinoline-5-sulfonic acid, have been conducted to introduce chemometric treatments of evolving signals. This approach helps in the educational context to understand complex chemical equilibria and analytical methods, offering insights into the interactions and behaviors of such compounds in varying pH environments (Rodríguez-Rodríguez et al., 2007).

Nano-support for Catalysis

Nano-zirconia-supported sulfonic acid demonstrates the versatility of sulfonic acid derivatives in catalyzing heterocyclic multicomponent reactions. This showcases the potential of nano-materials in enhancing the reactivity and efficiency of catalytic processes, with benefits such as recyclability and operational simplicity (Amoozadeh et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

5-bromoisoquinoline-8-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3S/c10-8-1-2-9(15(12,13)14)7-5-11-4-3-6(7)8/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBHWUSEDWFDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696945 | |

| Record name | 5-Bromoisoquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862777-69-3 | |

| Record name | 5-Bromoisoquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)

![tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3159528.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)